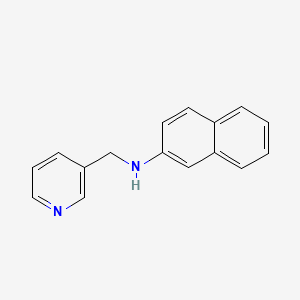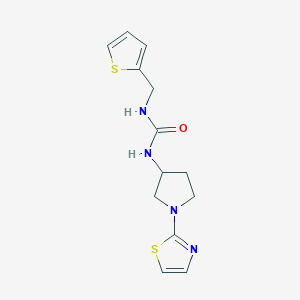
1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as TPU-0033, is a small molecule inhibitor that has shown promising results in scientific research for its potential use as a therapeutic agent.
Scientific Research Applications
Synthetic Methodologies
A study developed a simple and efficient method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives from heterocyclic amino compounds under microwave irradiation, offering a potential route for synthesizing related compounds (Li & Chen, 2008). This highlights the versatility of urea derivatives in chemical synthesis, potentially applicable to the synthesis of "1-(1-(Thiazol-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea".
Anticancer Properties
Research on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has identified them as potent anticancer agents, demonstrating significant antiproliferative effects against various cancer cell lines. These findings suggest that similar structural urea derivatives might also exhibit anticancer activities (Jian Feng et al., 2020).
Plant Growth Regulation
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with certain compounds showing cytokinin-like activity. This indicates potential agricultural applications for urea derivatives in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Antimicrobial Activity
Studies on substituted quinazolines and pyrimidine derivatives containing urea/thiourea moieties have shown broad-spectrum antimicrobial activity against various microorganisms. This suggests the utility of urea derivatives in developing new antimicrobial agents (Buha et al., 2012), (Rathod & Solanki, 2018).
Antiangiogenesis Evaluation
Novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have been evaluated as VEGFR-2 tyrosine kinase inhibitors, demonstrating potential in antiangiogenic therapies. This suggests the role of urea derivatives in developing treatments for diseases characterized by abnormal angiogenesis, such as cancer (Machado et al., 2015).
properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-12(15-8-11-2-1-6-19-11)16-10-3-5-17(9-10)13-14-4-7-20-13/h1-2,4,6-7,10H,3,5,8-9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTJLFXJXXLPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CS2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![1-(Azepan-1-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2864041.png)
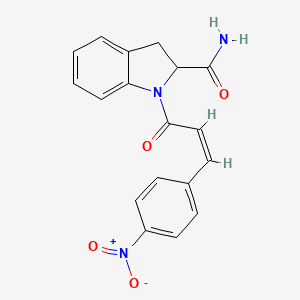
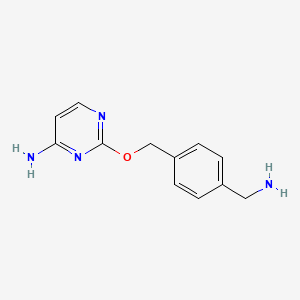
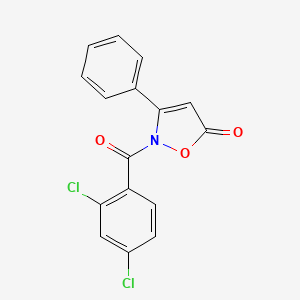
![N~1~-(3-ethylphenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2864052.png)
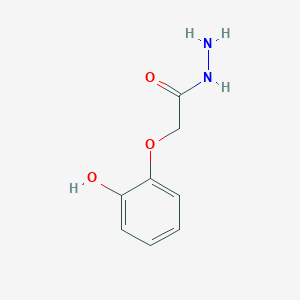
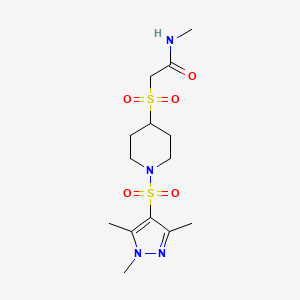
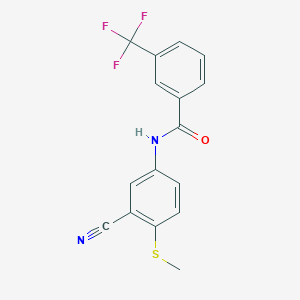
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)
![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)
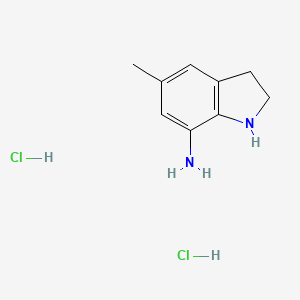
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)
